N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 1-methylpyrazole group and at the 5-position with a methanesulfonamide-linked methyl group. Its molecular formula is C₉H₁₂N₄O₃S, with a molecular weight of 256.28 g/mol.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3S/c1-13-5-6(3-9-13)8-11-7(16-12-8)4-10-17(2,14)15/h3,5,10H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSBIXFVNZICCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization of a hydrazide with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.
Coupling of the Rings: The pyrazole and oxadiazole rings are then coupled through a methylene bridge, which can be introduced using formaldehyde or a similar reagent.
Introduction of the Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The methanesulfonamide group and oxadiazole moiety are susceptible to oxidation under specific conditions:
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Methanesulfonamide Oxidation : Reaction with strong oxidizing agents like KMnO₄ or CrO₃ converts the sulfonamide group to sulfonic acid derivatives. For example, oxidation in acidic media yields sulfonic acid intermediates, which are stabilized by resonance .
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Oxadiazole Ring Oxidation : The oxadiazole ring undergoes cleavage when treated with H₂O₂ or O₃, producing carboxylic acid derivatives (e.g., 3-(1-methylpyrazol-4-yl)propanoic acid).
Reduction Reactions
The oxadiazole ring is reduced to form diamines or thioamide intermediates:
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Catalytic Hydrogenation : Using H₂/Pd-C in ethanol, the oxadiazole ring is reduced to a diamine structure, enhancing nucleophilicity .
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LiAlH₄ Reduction : Lithium aluminum hydride selectively reduces the oxadiazole to a thioamide under anhydrous conditions .
Table 2: Reduction Outcomes
| Method | Product | Application |
|---|---|---|
| H₂/Pd-C, ethanol | 1,2-Diamine derivative | Precursor for polyurea synthesis |
| LiAlH₄, THF | Thioamide intermediate | Building block for heterocyclic systems |
Nucleophilic Substitution
The sulfonamide group participates in substitution reactions with nucleophiles:
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Amine Substitution : Reaction with primary amines (e.g., methylamine) replaces the sulfonamide group, forming secondary amides (e.g., N-methyl derivatives).
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Thiol Attack : Thiols like ethanethiol displace the sulfonamide under basic conditions, generating thioether linkages .
Table 3: Substitution Reactions
| Nucleophile | Conditions | Product |
|---|---|---|
| CH₃NH₂ | DMF, 100°C, 12 hr | N-Methylamide derivative |
| HSCH₂CH₃ | NaOH, EtOH, 60°C | Thioether-linked oxadiazole |
Hydrolysis Reactions
Controlled hydrolysis of the oxadiazole ring produces carboxamide intermediates:
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Acidic Hydrolysis : HCl (6M) at reflux cleaves the oxadiazole to form a carboxamide and nitrile byproducts .
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Basic Hydrolysis : NaOH (2M) yields a carboxylic acid derivative, useful for further functionalization .
Cycloaddition and Ring-Opening
The oxadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles (e.g., triazoles). Conversely, ring-opening with Grignard reagents generates imine intermediates .
Comparative Reactivity with Analogues
Structural analogs exhibit varying reactivity based on substituent effects:
Table 4: Reactivity Comparison of Analogues
| Compound | Key Functional Group | Reactivity Difference |
|---|---|---|
| N-((3-(1-Methylpyrazol-4-yl)oxadiazol-5-yl)methyl)acetamide | Acetamide | Lower stability under oxidation |
| N-((3-(1-Methylpyrazol-4-yl)oxadiazol-5-yl)methyl)benzenesulfonamide | Aryl sulfonamide | Enhanced electrophilic substitution |
Mechanistic Insights
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Oxadiazole Ring Stability : DFT calculations show the oxadiazole’s aromaticity contributes to its resistance to electrophilic attack but susceptibility to nucleophilic ring-opening .
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Sulfonamide Reactivity : The electron-withdrawing nature of the sulfonyl group activates adjacent positions for substitution .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a pyrazole moiety and an oxadiazole ring. Its molecular formula is , with a molecular weight of approximately 264.24 g/mol. The structural features contribute to its biological activities, making it a candidate for various pharmacological studies.
Antimicrobial Activity
Research indicates that compounds similar in structure to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole ring have been synthesized and tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | ≤ 25 µg/mL |
| Compound B | Escherichia coli | ≤ 50 µg/mL |
These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy, warranting further exploration of this compound in this domain .
Antifungal Activity
The antifungal potential of related sulfonamide compounds has also been investigated. For example, certain derivatives have shown effectiveness against Candida albicans, with MIC values comparable to or lower than those of standard antifungal agents like fluconazole. This suggests that this compound could be developed as a novel antifungal agent .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing new oxadiazole derivatives revealed that modifications to the pyrazole and sulfonamide groups significantly influence biological activity. The synthesized compounds were evaluated for their antimicrobial properties using standard broth microdilution methods. The results demonstrated that certain derivatives exhibited potent activity against resistant strains of bacteria .
Case Study 2: Structure–Activity Relationship (SAR)
Another investigation into the structure–activity relationship of oxadiazole-containing compounds highlighted the importance of substituent variations on biological activity. By altering the methyl group on the pyrazole ring and varying the length of the linker between the oxadiazole and sulfonamide groups, researchers identified several lead compounds with enhanced activity profiles. This study underscores the potential for optimizing this compound for therapeutic applications .
Mechanism of Action
The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects. The exact pathways involved depend on the specific biological target, but common pathways include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Compound A : 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide (Z2194302854)
- Structure : Replaces the methanesulfonamide group with a propanamide chain and introduces a pyrimidin-2-yl amine.
- Synthesis: Prepared via coupling of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with 4-(1-methylpyrazol-4-yl)pyrimidin-2-amine (47% yield) .
- Key Data: Molecular Weight: 342.2 g/mol (ESI-MS) .
Compound B : N-{[3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
- Structure : Substitutes methanesulfonamide with a benzothiadiazole carboxamide group.
- Key Data: Molecular Formula: C₁₄H₁₁N₇O₂S. Molecular Weight: 341.35 g/mol (monoisotopic mass: 341.069) .
Compound C : N-[(3,3-Difluorocyclobutyl)methyl]-5-(1-methyl-1H-pyrazol-4-yl)-2-[3-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrimidin-4-amine
- Structure : Incorporates a pyrimidine scaffold with dual pyrazole substituents and a difluorocyclobutyl group.
- Key Data :
Functional Group Impact on Bioactivity
| Group | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Heterocycle | 1,2,4-Oxadiazole | 1,2,4-Oxadiazole | 1,2,4-Oxadiazole |
| Substituent at C3 | 1-Methylpyrazole | 1-Methylpyrazole | 1-Methylpyrazole |
| Functional Group | Methanesulfonamide | Propanamide | Benzothiadiazole carboxamide |
| Hydrogen-Bond Capacity | High (sulfonamide) | Moderate (amide) | Moderate (amide) |
| LogP (Predicted) | ~1.2 | ~2.5 | ~2.8 |
- Methanesulfonamide vs. Carboxamide: The sulfonamide group in the target compound provides stronger acidity (pKa ~1-2) and hydrogen-bond donor capacity, which may enhance interactions with polar protein residues .
- Benzothiadiazole vs.
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide is a compound that integrates a pyrazole moiety with an oxadiazole structure, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the 1-methyl-1H-pyrazole and 1,2,4-oxadiazole intermediates through condensation reactions followed by sulfonamide formation. The overall yield and purity of the compound are crucial for ensuring its biological activity.
Biological Activity
The biological activity of this compound has been evaluated in various studies. Key findings include:
Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be significantly lower than standard antibiotics like Oxytetracycline .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N-(substituted oxadiazole) | 7.8 | Staphylococcus aureus |
| N-(substituted oxadiazole) | 15.6 | Escherichia coli |
Anticancer Activity
Several studies have highlighted the potential anticancer properties of oxadiazole derivatives. For example, compounds similar to this compound exhibited broad-spectrum anticancer activity with IC50 values indicating potent inhibition of cancer cell proliferation .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-benzylidene oxadiazoles | 5.0 | MCF7 (breast cancer) |
| N-benzylidene oxadiazoles | 3.0 | HeLa (cervical cancer) |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It has been suggested that similar compounds can modulate G-protein-coupled receptors (GPCRs), leading to altered intracellular signaling pathways that affect cell growth and survival .
Case Studies
Case Study 1 : A study conducted on a series of oxadiazole derivatives demonstrated that modifications at the pyrazole position significantly enhanced antibacterial potency against resistant bacterial strains.
Case Study 2 : Another investigation into the anticancer properties revealed that certain derivatives led to apoptosis in cancer cells through activation of caspase pathways.
Q & A
Basic: What are the optimal reaction conditions for synthesizing N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide?
Methodological Answer:
The synthesis involves coupling a 1,2,4-oxadiazole-thiol intermediate with a methylsulfonamide-containing alkyl chloride. Key parameters include:
- Solvent: Use polar aprotic solvents like DMF (as in ) for efficient nucleophilic substitution.
- Base: K₂CO₃ (1.2 mmol per 1 mmol substrate) ensures deprotonation of the thiol group while avoiding side reactions .
- Temperature: Stirring at room temperature minimizes thermal degradation of the oxadiazole ring.
- Stoichiometry: A 1.1:1 molar ratio of alkyl chloride to oxadiazole-thiol ensures complete conversion.
Validation: Monitor reaction progress via TLC (ethyl acetate/hexane, 3:1) and purify via column chromatography. Conflicting yields in literature may arise from variations in solvent purity or moisture content .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC. For example, the methylsulfonamide group (CH₂SO₂NH₂) shows a triplet near δ 3.5–4.0 ppm in ¹H NMR and a carbon signal at ~45 ppm .
- HRMS: Confirm molecular weight (e.g., calculated [M+H]+ for C₉H₁₂N₅O₃S: 278.0654) with <2 ppm error .
- XRD (if crystalline): Resolve ambiguous stereochemistry using single-crystal diffraction, as demonstrated for sulfonamide derivatives in .
Troubleshooting: Overlapping peaks in NMR? Use 2D-COSY or dilute samples in deuterated DMSO-d₆ .
Advanced: How to resolve discrepancies in biological activity data across different studies?
Methodological Answer:
Discrepancies may stem from:
- Assay Conditions: Variations in pH (e.g., sulfonamide pKa ~4.37, per ) can alter ionization and target binding. Standardize buffer systems (e.g., PBS at pH 7.4 vs. 6.5) .
- Cell Line Variability: Test across multiple lines (e.g., HEK293 vs. HepG2) to assess receptor expression differences, as seen in sulfonamide-based anticancer studies ( ).
- Control Compounds: Include known inhibitors (e.g., acetazolamide for carbonic anhydrase assays) to validate assay sensitivity .
Case Study: reports sulfonamides showing anti-inflammatory activity in murine models but not in human PBMCs, highlighting species-specific responses.
Advanced: What strategies improve the compound's metabolic stability in preclinical studies?
Methodological Answer:
- Structural Modifications:
- In Silico Screening: Use tools like SwissADME to predict metabolic hotspots (e.g., sulfonamide S-oxidation) and guide synthetic modifications .
- Microsomal Assays: Incubate with rat/human liver microsomes (RLM/HLM) and quantify half-life improvements via LC-MS/MS .
Example: shows that fluorination of aryl rings in pyrazole-sulfonamide hybrids increases metabolic stability by 40% in HLM assays.
Advanced: How to design SAR studies for optimizing target binding affinity?
Methodological Answer:
- Core Scaffold: Maintain the 1,2,4-oxadiazole-methylsulfonamide backbone (critical for hydrogen bonding, per ) while varying substituents:
- Binding Assays: Use SPR or ITC to quantify ΔG changes. For example, reports a 10-fold affinity increase when introducing a 4-fluorophenyl group in pyrazole derivatives.
Data Analysis: Apply multivariate regression to correlate substituent Hammett σ values with IC₅₀ .
Basic: What purification methods are recommended for isolating this compound?
Methodological Answer:
- Crude Product: Precipitate using ice-cold water (removes DMF and salts) .
- Chromatography: Use silica gel (200–300 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10) .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals, as in (yield: 70–73%) .
Purity Validation: HPLC with a C18 column (λ = 254 nm); retention time consistency within ±0.2 min indicates purity >95% .
Advanced: How to address low solubility in aqueous buffers for in vitro assays?
Methodological Answer:
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
- Prodrug Approach: Synthesize phosphate esters at the sulfonamide group, which hydrolyze in vivo ( ).
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability, as demonstrated for sulfonamide antibiotics .
Case Study: reports a 5-fold solubility increase for a pyrazole-sulfonamide derivative using 10% Captisol® in PBS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
